REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[C:18]([CH3:19])=[CH:17][C:12]([C:13]([NH:15]O)=[NH:14])=[CH:11][C:10]=1[CH3:20]>N1C(C)=CC(C)=CC=1C>[Br:8][C:9]1[C:18]([CH3:19])=[CH:17][C:12]([C:13]2[N:14]=[C:5]([CH3:6])[O:7][N:15]=2)=[CH:11][C:10]=1[CH3:20]
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
4-bromo-N-hydroxy-3,5-dimethyl-benzamidine
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=N)NO)C=C1C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 120° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
FILTRATION
|
Details
|
acetonitrile, and the resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is chromatographed on reversed phase (HPLC; acetonitrile/water/trifluoroacetic acid)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |